molecular formula C16H18O2S2 B12547627 1,4-Bis(phenylsulfinyl)butane CAS No. 161811-31-0

1,4-Bis(phenylsulfinyl)butane

Cat. No.: B12547627
CAS No.: 161811-31-0
M. Wt: 306.4 g/mol
InChI Key: IWGNEGPSKSOERM-UHFFFAOYSA-N
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Description

1,4-Bis(phenylsulfinyl)butane is an organic compound characterized by the presence of two phenylsulfinyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(phenylsulfinyl)butane can be synthesized through the oxidation of 1,4-bis(phenylthio)butane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylsulfinyl)butane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.

    Reduction: Reduction reactions can revert the sulfoxide groups back to thioether groups.

    Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: 1,4-Bis(phenylsulfonyl)butane.

    Reduction: 1,4-Bis(phenylthio)butane.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1,4-Bis(phenylsulfinyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-bis(phenylsulfinyl)butane involves its ability to coordinate with metal ions through the oxygen atoms of the sulfoxide groups. This coordination can influence the electronic properties of the metal centers, leading to various effects such as enhanced luminescence or altered reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylthio)butane: The precursor to 1,4-bis(phenylsulfinyl)butane, differing by the oxidation state of the sulfur atoms.

    1,4-Bis(phenylsulfonyl)butane: The fully oxidized form, with sulfone groups instead of sulfoxide groups.

Uniqueness

This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

161811-31-0

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(benzenesulfinyl)butylsulfinylbenzene

InChI

InChI=1S/C16H18O2S2/c17-19(15-9-3-1-4-10-15)13-7-8-14-20(18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

IWGNEGPSKSOERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCCS(=O)C2=CC=CC=C2

Origin of Product

United States

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